Sometribove - 102744-97-8

Sometribove

Catalog Number: EVT-1508417
CAS Number: 102744-97-8
Molecular Formula: C17H19O4P
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sometribove, also known as recombinant bovine somatotropin, is a synthetic form of bovine somatotropin, a growth hormone produced naturally in cattle. This compound is primarily used in the dairy industry to enhance milk production in lactating cows. Sometribove acts by stimulating milk synthesis and growth in dairy cattle, leading to increased milk yield and improved feed efficiency.

Source

Sometribove is derived from recombinant DNA technology, which allows for the production of the hormone in a laboratory setting. This method ensures a consistent and high-purity product that can be administered to livestock. The compound is often formulated with zinc methionyl to enhance its stability and effectiveness.

Classification

Sometribove falls under the classification of recombinant proteins and growth hormones. It is specifically categorized as a bovine somatotropin, which is a type of peptide hormone that plays a crucial role in regulating growth and lactation in cattle.

Synthesis Analysis

Methods

The synthesis of sometribove involves several key steps:

  1. Gene Cloning: The gene encoding bovine somatotropin is isolated and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into bacterial cells (commonly Escherichia coli), which then express the somatotropin protein.
  3. Protein Expression: The bacteria are cultured under controlled conditions to produce large quantities of the hormone.
  4. Purification: The expressed protein is harvested and purified using chromatography techniques to remove contaminants and ensure product quality.

Technical Details

The purification process typically involves affinity chromatography, where specific binding interactions are utilized to isolate sometribove from other proteins. This ensures that the final product has a high degree of purity, essential for its safety and efficacy when administered to livestock.

Molecular Structure Analysis

Structure

Sometribove has a molecular formula of C198_{198}H293_{293}N51_{51}O56_{56}S2_{2}. Its structure consists of 191 amino acids arranged in a specific sequence that determines its biological activity. The three-dimensional conformation of sometribove is critical for its interaction with receptors in cattle.

Data

The molecular weight of sometribove is approximately 22 kDa. Its structure includes several key features such as disulfide bonds that stabilize its conformation, enhancing its biological activity.

Chemical Reactions Analysis

Reactions

Sometribove primarily interacts with growth hormone receptors on target cells in bovine tissues, leading to various physiological responses. The main reactions involve:

  • Binding to Receptors: Sometribove binds to specific receptors on mammary gland cells, triggering signaling pathways that promote lactation.
  • Activation of Signal Transduction Pathways: This binding activates pathways such as the JAK-STAT pathway, which plays a crucial role in regulating gene expression related to milk production.

Technical Details

The binding affinity of sometribove to its receptor is influenced by its structural conformation, which can be affected by factors such as pH and temperature during storage and administration.

Mechanism of Action

Process

Sometribove enhances milk production through several mechanisms:

  1. Increased Lactogenesis: By stimulating mammary gland development and function, sometribove increases the synthesis of milk proteins and lactose.
  2. Enhanced Nutrient Utilization: It improves feed efficiency by promoting better utilization of nutrients for milk production rather than maintenance or growth.

Data

Studies have shown that cows treated with sometribove can produce up to 15% more milk compared to untreated cows, demonstrating its effectiveness as a production-enhancing agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sometribove is typically presented as a white to off-white lyophilized powder.
  • Solubility: It is soluble in aqueous solutions at physiological pH levels.

Chemical Properties

  • Stability: Sometribove is stable under refrigeration but can degrade if exposed to extreme temperatures or prolonged light exposure.
  • pH Sensitivity: The stability and activity of sometribove can be affected by pH levels, necessitating careful formulation for administration.
Applications

Scientific Uses

Sometribove is primarily used in the dairy industry for:

  • Milk Production Enhancement: It significantly increases milk yield in lactating cows, providing economic benefits for dairy farmers.
  • Research Applications: Sometribove serves as a model compound for studying growth hormones and their effects on livestock physiology.
Introduction to Sometribove (Recombinant Bovine Somatotropin)

Biochemical Composition and Pharmacological Classification

Sometribove is a single-chain polypeptide hormone consisting of 191 amino acids, with a specific methionine substitution at the N-terminus (position 1) and leucine at position 127. This structure results in a molecular weight of approximately 22 kDa. Its amino acid sequence is identical to the predominant natural pituitary-derived bovine somatotropin variant, except for the methionine substitution introduced to facilitate bacterial expression during the recombinant manufacturing process [4] [10].

Table 1: Key Structural Features of Sometribove

CharacteristicDetail
Amino Acid Sequence Length191 amino acids
Molecular Weight~22 kilodaltons (kDa)
Key Residue DifferencesMethionine at position 1 (vs. Alanine in some natural variants)
Position 127 ResidueLeucine
Primary StructureSingle polypeptide chain with two disulfide bridges
Dimerization PotentialForms inactive dimers during production

The pharmacological activity of sometribove stems from its ability to bind and activate the somatotropin receptor in bovine tissues. This receptor interaction triggers intracellular signaling cascades (primarily involving JAK, MAP, and tyrosine kinases), leading to the upregulation of insulin-like growth factor 1 (IGF-1) synthesis, particularly in the liver. IGF-1 acts as the primary mediator of somatotropin's galactopoietic (milk-production-stimulating) effects. Sometribove is classified pharmacologically as a lactation enhancer or bovine galactopoietic agent. Its mechanism centers on altering nutrient partitioning – diverting energy and substrates away from body fat accumulation and towards the mammary gland, thereby supporting increased milk synthesis. This metabolic shift requires adequate nutritional support, as treated cows exhibit increased feed intake to meet the higher metabolic demands of sustained milk production [4] [8] [10].

Sometribove is formulated as a sometribove zinc suspension (marketed under brands like Posilac™) for subcutaneous administration. The zinc component stabilizes the protein molecule and modulates its release kinetics, enabling a sustained effect and permitting a dosing interval of 14 days [2] [8].

Historical Development of Recombinant Bovine Somatotropin

The foundation for recombinant bST development began with the discovery that administering pituitary extracts from cows could increase milk yield in lactating cattle, observed as early as the 1930s. However, the impracticality of extracting sufficient quantities from animal pituitaries hindered commercial application [10].

The advent of recombinant DNA (rDNA) technology in the 1970s revolutionized the potential for producing peptide hormones like somatotropin. In 1981, the biotechnology firm Genentech achieved a critical milestone by successfully cloning and patenting the gene responsible for bovine somatotropin production. This breakthrough allowed for the insertion of the bST gene into Escherichia coli bacteria, transforming these microorganisms into biological factories capable of synthesizing large quantities of the hormone [4] [10].

Table 2: Key Milestones in Sometribove Development

YearMilestone
1937Initial observations that pituitary extracts increase milk yield in cows
1981Genentech clones and patents the bST gene; conducts first field trials
Late 1980sLarge-scale field trials by Monsanto, American Cyanamid, Eli Lilly, Upjohn
1986FDA concludes initial human safety review (food safe)
1990NIH conference reviews rBST safety data
1993FDA grants full approval for Monsanto's Posilac® (sometribove zinc suspension)
1994Commercial launch of Posilac® in the United States
2008Monsanto sells Posilac® business to Elanco (Eli Lilly division)

Recognizing the commercial potential, Monsanto licensed Genentech's patent in 1979 and invested heavily (approximately $300 million) in developing a commercially viable rBST product. Monsanto collaborated closely with Genentech to optimize the E. coli expression system and the subsequent purification process. They published results from pivotal field trials demonstrating increased milk production in treated cows in 1981 [10].

Throughout the 1980s, Monsanto, alongside other pharmaceutical giants including American Cyanamid, Eli Lilly, and Upjohn, conducted extensive research and development, culminating in submissions for regulatory approval to the US Food and Drug Administration (FDA). The FDA's Center for Veterinary Medicine completed its review of the human food safety data in 1986, finding milk and meat from treated cows safe for human consumption. However, public and scientific debate prompted further review, including an unprecedented conference convened by the National Institutes of Health (NIH) in 1990 at the request of Congress. After a comprehensive review process spanning nearly a decade, the FDA formally approved Monsanto's sometribove product (Posilac®) for commercial use in lactating dairy cows in November 1993. Monsanto launched Posilac® in 1994, marking the first large-scale agricultural application of a recombinant protein hormone [8] [10].

Regulatory Approvals and Global Usage Patterns

The regulatory status of sometribove varies significantly across the globe, reflecting diverse scientific assessments and policy decisions regarding its use in dairy farming.

  • United States: The FDA granted full approval in 1993. The approval included a determination of "no significant difference" in milk from treated versus untreated cows, leading to specific labeling rules for milk derived from non-supplemented herds. The FDA requires any marketing claims about the absence of rbST to include the disclaimer: "The FDA has determined that no significant difference has been shown between milk derived from rBST-treated and non-rBST-treated cows" [2] [10]. Post-approval monitoring by the USDA's National Agricultural Statistics Service (NASS) indicated usage rates fluctuated. Surveys between 2000 and 2005 suggested around 17% of US dairy producers used rbST. A 2010 survey in Wisconsin, a major dairy state, found approximately 18% of farms used it, covering about 56% of the state's dairy cows [10].
  • International Food Safety Bodies: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated recombinant bSTs (including sometribove) multiple times. In 1992 and reaffirmed in 1998 and 2013, JECFA allocated an ADI (Acceptable Daily Intake) of "not specified", concluding that the use of these veterinary drugs according to good practice does not represent a hazard to human health. Consequently, JECFA also established MRLs (Maximum Residue Limits) of "not specified" for somatotropins (somagrebove, sometribove, somavubove, somidobove) in cattle tissues (muscle, fat, liver, kidney) and milk [6].
  • Countries with Approvals: Besides the US, several other countries approved sometribove for commercial use. These include Mexico, Brazil, India, Russia, South Africa, Colombia, Pakistan, Peru, Egypt, Jordan, Kenya, and Zimbabwe [7] [10].
  • Countries with Bans: Based primarily on animal welfare concerns, the European Union (EU) imposed a permanent ban on the sale and use of rBST in 1990 (effective from 1999). This decision was heavily influenced by an EU scientific commission report concluding rBST use caused "severe and unnecessary pain, suffering and distress" related to increased mastitis, foot disorders, and reproductive problems. Canada rejected approval in 1999, citing risks to animal health. Australia, New Zealand, Japan, Argentina, Israel, and Switzerland have also prohibited its use [8] [10] [6]. The Codex Alimentarius Commission, while acknowledging JECFA's safety assessment, has not established an international standard (MRL) for rbST due to ongoing disagreements among member countries [8].

Table 3: Global Regulatory Status of Sometribove (Representative Examples)

Region/CountryRegulatory StatusKey Rationale (Primary Driver)Approval/Decision Year
United StatesApprovedHuman safety established; Efficacy1993
Mexico, Brazil, IndiaApprovedHuman safety established; ProductivityVarious (Post-1993)
European UnionBannedAnimal welfare concerns (mandated)Ban effective 1999
CanadaNot ApprovedAnimal health risks1999
Australia, New ZealandBannedAnimal welfare; Precautionary principle1990s
JapanBannedAnimal welfare concerns1990s
Codex AlimentariusNo MRL Standard SetLack of consensus among membersOngoing

Global Usage Patterns:Usage patterns are directly tied to regulatory status. In countries where approved, such as the US, Brazil, and India, adoption rates are influenced by factors like:

  • Farm Size and Economics: Larger, commercially intensive dairy operations are more likely to adopt rbST to maximize output per cow.
  • Milk Pricing and Market Demands: Markets with lower price premiums for "rbST-free" milk see higher adoption. Demand for milk labeled as coming from cows not treated with rbST influences farmer decisions, especially in supplying specific processors or retailers.
  • Management Capability: Successful use requires excellent herd management, particularly nutrition, reproduction, and mastitis control. Farms lacking these capabilities may avoid its use or experience suboptimal results [4] [10].In countries with bans, usage is nonexistent. The global landscape remains fragmented, reflecting the ongoing scientific, ethical, and economic debates surrounding this biotechnology.

Properties

CAS Number

102744-97-8

Product Name

Sometribove

Molecular Formula

C17H19O4P

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.